

Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617

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Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

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Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, binds with high affinity to the extracellular domain of PSMA. When labeled with a radionuclide such as Lutetium-177 (^{177}Lu), it becomes a potent therapeutic agent for radioligand therapy. The ex vivo biodistribution study is a critical preclinical step to determine the uptake, distribution, and clearance of the radiolabeled compound in a living organism. This document provides a detailed protocol for conducting an ex vivo biodistribution study of ^{177}Lu -PSMA-617 in a murine model of prostate cancer.

Experimental Protocols

Radiolabeling of PSMA-617 with Lutetium-177

This protocol outlines the steps for the radiolabeling of PSMA-617 with ^{177}Lu .

Materials:

- PSMA-617 (lyophilized powder)
- $^{177}\text{LuCl}_3$ solution in 0.04 M HCl

- Sodium acetate buffer (1.0 M, pH 5.5)
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- Prepare a stock solution of PSMA-617 in DMSO (e.g., 0.1 mM).
- In a sterile reaction vial, add 10 μ L of the 1.0 M sodium acetate buffer.[\[1\]](#)
- Add the desired amount of PSMA-617 precursor (e.g., 1.0 nmol).[\[1\]](#)
- Add 20–50 MBq of [^{177}Lu] LuCl_3 to the vial.[\[1\]](#)
- Adjust the total reaction volume to 100 μ L with 0.04 M HCl.[\[1\]](#)
- Incubate the reaction mixture at 95°C for 30-40 minutes.
- After incubation, allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable.[\[2\]](#)

Animal Model and Administration of ^{177}Lu -PSMA-617

This section describes the establishment of a tumor model and the administration of the radiolabeled compound.

Materials:

- Immunodeficient mice (e.g., NOD SCID γ)
- PSMA-expressing prostate cancer cells (e.g., LNCaP or C4-2)[\[3\]](#)[\[4\]](#)

- Matrigel
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)
- ^{177}Lu -PSMA-617 solution (prepared as in Protocol 1)

Procedure:

- Subcutaneously inoculate 6- to 8-week-old male immunodeficient mice with 5×10^6 PSMA-expressing prostate cancer cells suspended in 100 μL of Matrigel into the shoulder region.[4]
- Allow the tumors to grow to a volume of approximately 300 mm^3 . This typically takes around 3 weeks.[4]
- Anesthetize the mice using isoflurane.
- Administer a defined amount of ^{177}Lu -PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[3][4] The injected volume should be around 100-200 μL .

Tissue Collection and Processing

This protocol details the procedure for collecting and preparing tissues for radioactivity measurement.

Materials:

- CO_2 chamber for euthanasia
- Surgical instruments (scalpel, forceps, scissors)
- Pre-weighed collection tubes
- Gamma counter
- Saline solution

Procedure:

- At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice by CO₂ asphyxiation.[3]
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs/tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).
- Rinse the collected tissues with saline to remove excess blood, and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and weigh the tube with the tissue to determine the wet weight of the tissue.
- The tissues are now ready for radioactivity measurement.

Measurement of Radioactivity and Data Analysis

This section describes how to measure the radioactivity in the collected tissues and calculate the biodistribution.

Materials:

- Gamma counter with a window set for ¹⁷⁷Lu (e.g., 208 keV photopeak with a 20% window). [5]
- Standards of the injected ¹⁷⁷Lu-PSMA-617 solution.

Procedure:

- Prepare standards by diluting the injected ¹⁷⁷Lu-PSMA-617 solution to a known concentration.
- Measure the radioactivity in the tissue samples and the standards using a gamma counter.
- The gamma counter will provide counts per minute (CPM) for each sample.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:

$$\%ID/g = (CPM \text{ in tissue} / \text{Weight of tissue in g}) / (\text{Total injected CPM}) \times 100$$

The total injected CPM can be determined from the standards.

Data Presentation

The quantitative data from the biodistribution study should be summarized in a table for clear comparison of the uptake of ^{177}Lu -PSMA-617 in different tissues at various time points.

Time Point	Organ/Tissue	Mean %ID/g \pm SD (n=4)
1 Hour	Blood	2.5 \pm 0.5
Tumor	15.8 \pm 2.1	
Kidneys	43.8 \pm 3.4[3]	
Liver	1.2 \pm 0.3	
Spleen	0.5 \pm 0.1	
Lungs	1.8 \pm 0.4	
4 Hours	Blood	0.8 \pm 0.2
Tumor	23.3 \pm 0.9[3]	
Kidneys	35.2 \pm 2.9	
Liver	0.9 \pm 0.2	
Spleen	0.3 \pm 0.1	
Lungs	1.1 \pm 0.3	
24 Hours	Blood	0.1 \pm 0.05
Tumor	12.9 \pm 0.6[3]	
Kidneys	10.5 \pm 1.5	
Liver	0.4 \pm 0.1	
Spleen	0.1 \pm 0.05	
Lungs	0.5 \pm 0.1	
48 Hours	Blood	< 0.1
Tumor	8.5 \pm 0.7	
Kidneys	5.1 \pm 0.9	
Liver	0.2 \pm 0.08	
Spleen	< 0.1	

Lungs

 0.2 ± 0.07

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualization

Experimental Workflow Diagram

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